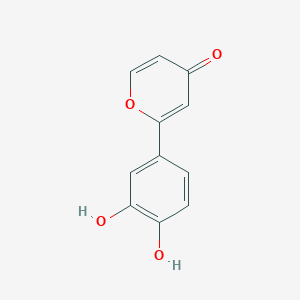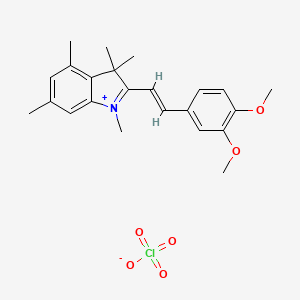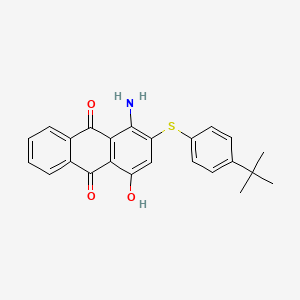
ANTHRAQUINONE, 1-AMINO-2-(tert-BUTYLPHENYL)THIO-4-HYDROXY-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy-: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone derivatives typically involves multiple steps, including the introduction of amino, thio, and hydroxy groups. One common method involves the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. This process allows for efficient and controllable synthesis, achieving high yields under optimized conditions .
Industrial Production Methods: Industrial production of anthraquinone derivatives often employs large-scale continuous-flow reactors to ensure consistent quality and high yield. The process parameters, such as reaction temperature, residence time, and molar ratios, are carefully controlled to optimize the production .
化学反応の分析
Types of Reactions: Anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can be tailored for specific applications in dyes, pigments, and pharmaceuticals .
科学的研究の応用
Chemistry: Anthraquinone derivatives are widely used as intermediates in the synthesis of dyes and pigments. Their ability to undergo various chemical transformations makes them valuable building blocks in organic synthesis .
Biology and Medicine: In medicinal chemistry, anthraquinone derivatives have shown promise as anticancer agents. They inhibit cancer progression by targeting essential cellular proteins such as kinases and topoisomerases .
Industry: Anthraquinone derivatives are used in the production of high-performance dyes and pigments, which are essential in textiles, plastics, and coatings. Their stability and colorfastness make them ideal for industrial applications .
作用機序
The mechanism of action of anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cell proliferation, such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
- 1-aminoanthraquinone
- 1,5-diaminoanthraquinone
- 2-aminoanthraquinone
Comparison: Compared to other anthraquinone derivatives, anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- exhibits unique properties due to the presence of the tert-butylphenylthio group. This group enhances the compound’s lipophilicity and may improve its ability to penetrate cell membranes, making it a potentially more effective anticancer agent .
特性
CAS番号 |
31571-94-5 |
|---|---|
分子式 |
C24H21NO3S |
分子量 |
403.5 g/mol |
IUPAC名 |
1-amino-2-(4-tert-butylphenyl)sulfanyl-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3S/c1-24(2,3)13-8-10-14(11-9-13)29-18-12-17(26)19-20(21(18)25)23(28)16-7-5-4-6-15(16)22(19)27/h4-12,26H,25H2,1-3H3 |
InChIキー |
FFARFOCDTANISC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


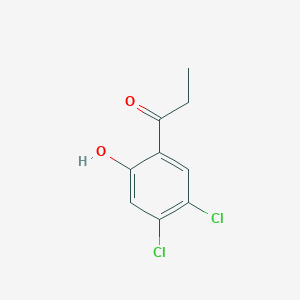
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
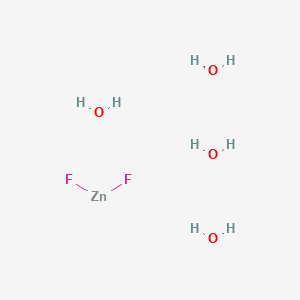
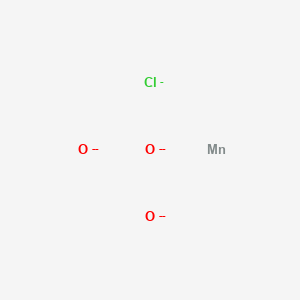
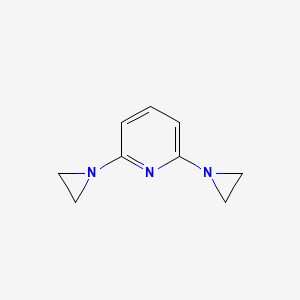
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
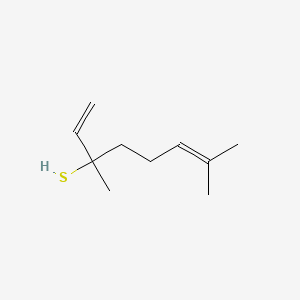
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)

![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
